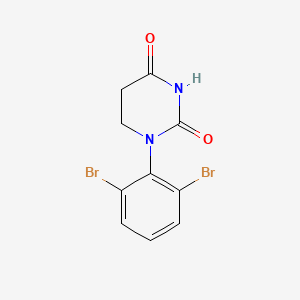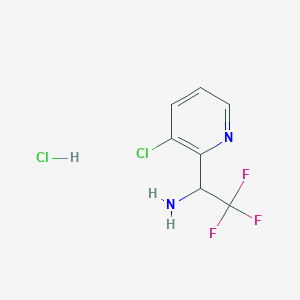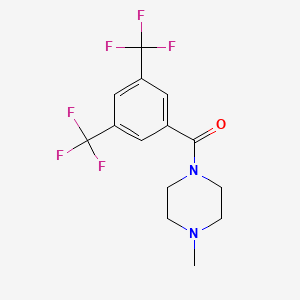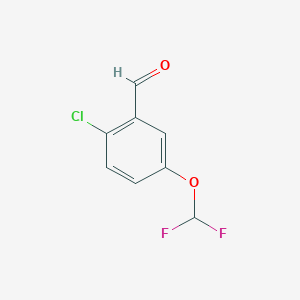
(4-Bromophenyl)cycloheptane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-Bromophenyl)cycloheptane is an organic compound with the molecular formula C13H17Br It consists of a cycloheptane ring substituted with a 4-bromophenyl group
準備方法
Synthetic Routes and Reaction Conditions
One common method for synthesizing (4-Bromophenyl)cycloheptane involves the Suzuki–Miyaura coupling reaction. This reaction typically uses a boron reagent and a halogenated aromatic compound in the presence of a palladium catalyst. The reaction conditions are generally mild and can be carried out at room temperature .
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing automated reactors to ensure consistent quality and yield. The process is optimized for cost-effectiveness and efficiency, often employing continuous flow techniques to enhance production rates .
化学反応の分析
Types of Reactions
(4-Bromophenyl)cycloheptane can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other functional groups through nucleophilic substitution.
Oxidation Reactions: The compound can be oxidized to introduce oxygen-containing functional groups.
Reduction Reactions: The aromatic ring or the cycloheptane ring can be reduced under specific conditions.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride are typical reducing agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amine-substituted cycloheptane derivative .
科学的研究の応用
(4-Bromophenyl)cycloheptane has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological pathways and interactions due to its structural similarity to certain bioactive molecules.
Medicine: Research into its potential as a pharmaceutical intermediate is ongoing, particularly in the development of new therapeutic agents.
Industry: It serves as a nonpolar solvent and an intermediate in the manufacture of various chemicals and pharmaceutical drugs
作用機序
The mechanism by which (4-Bromophenyl)cycloheptane exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, influencing biochemical pathways. The bromine atom and the cycloheptane ring can play crucial roles in these interactions, affecting the compound’s binding affinity and specificity .
類似化合物との比較
Similar Compounds
Cycloheptane: A simple cycloalkane with the formula C7H14, used as a nonpolar solvent.
(4-Bromophenyl)cyclohexane: Similar to (4-Bromophenyl)cycloheptane but with a six-membered ring instead of a seven-membered ring.
(4-Bromophenyl)cyclooctane: Contains an eight-membered ring, offering different steric and electronic properties.
Uniqueness
This compound is unique due to its seven-membered ring, which provides distinct conformational flexibility and reactivity compared to its six- and eight-membered counterparts.
特性
分子式 |
C13H17Br |
|---|---|
分子量 |
253.18 g/mol |
IUPAC名 |
(4-bromophenyl)cycloheptane |
InChI |
InChI=1S/C13H17Br/c14-13-9-7-12(8-10-13)11-5-3-1-2-4-6-11/h7-11H,1-6H2 |
InChIキー |
KYPPJXFQNPJHIP-UHFFFAOYSA-N |
正規SMILES |
C1CCCC(CC1)C2=CC=C(C=C2)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


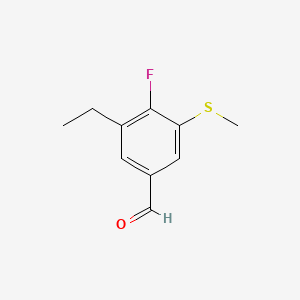
![Ethyl 6-amino-4'-cyano-[1,1'-biphenyl]-3-carboxylate](/img/structure/B14773354.png)
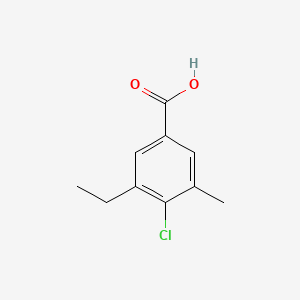
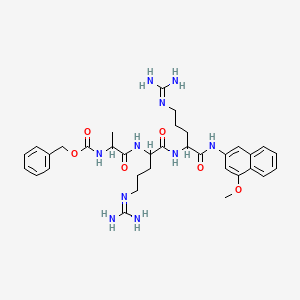
![2-[(Naphthalen-1-yl)methoxy]propanedinitrile](/img/structure/B14773370.png)
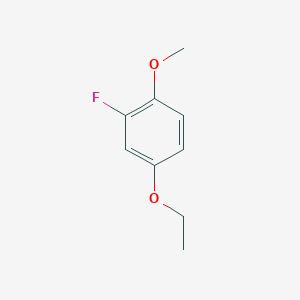
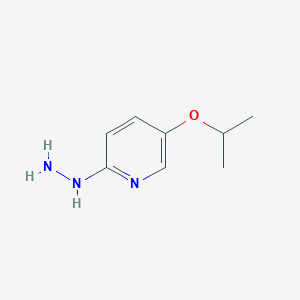

![Tert-butyl 7-(2-aminophenyl)-2,7-diazaspiro[3.5]nonane-2-carboxylate](/img/structure/B14773401.png)

